(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate
Description
(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate (CAS: 120202-71-3) is a stereoisomer of clopidogrel, a well-known antiplatelet agent. This compound, often referred to as the R-enantiomer of clopidogrel hydrogen sulfate, is primarily used as a reference standard in pharmaceutical analysis to identify and quantify impurities in active pharmaceutical ingredients (APIs) such as clopidogrel bisulfate . Its molecular formula is C₁₆H₁₈ClNO₆S₂ (molecular weight: 419.90 g/mol), featuring a sulfate counterion that enhances stability and solubility . Unlike the pharmacologically active S-enantiomer, the R-form exhibits negligible antiplatelet activity and is studied primarily for quality control purposes .
Properties
IUPAC Name |
methyl (2R)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S.H2O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-5(2,3)4/h2-5,7,9,15H,6,8,10H2,1H3;(H2,1,2,3,4)/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDEODCTUSIWGLK-XFULWGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120202-71-3 | |
| Record name | (R)-Clopidogrel bisulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120202-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clopidogrel bisulfate, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120202713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, methyl ester, (αR)-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOPIDOGREL BISULFATE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39KXS67R6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
(R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate, commonly referred to as Clopidogrel Hydrogen Sulfate, is a chemical compound with significant biological activity. It is primarily known for its role as an antiplatelet agent, which is crucial in preventing blood clots in various cardiovascular conditions. This article delves into the pharmacological properties, mechanisms of action, and biological activities associated with this compound.
- Molecular Formula : C₁₆H₁₆ClNO₂S
- Molecular Weight : 419.90 g/mol
- CAS Number : 120202-66-6
Structure
The compound features a thieno[3,2-c]pyridine core substituted with a chlorophenyl group and an acetate moiety. Its structure is critical for its biological activity and interaction with target proteins.
This compound functions primarily as an inhibitor of platelet aggregation. It achieves this by irreversibly blocking the P2Y12 receptor on platelets, which is essential for ADP-mediated platelet activation. This action leads to decreased platelet activation and aggregation, thereby reducing the risk of thrombus formation.
Pharmacological Effects
-
Antiplatelet Activity :
- Clopidogrel has been extensively studied for its efficacy in preventing cardiovascular events such as myocardial infarction and stroke.
- Clinical studies have shown that it significantly reduces the incidence of major adverse cardiovascular events (MACE) in patients undergoing percutaneous coronary interventions (PCI) or those with acute coronary syndromes (ACS) .
-
Comparative Efficacy :
- In various trials, Clopidogrel has been compared to other antiplatelet agents like aspirin and ticagrelor. It has demonstrated comparable efficacy but with a different side effect profile .
- A meta-analysis indicated that dual antiplatelet therapy including Clopidogrel reduces the risk of stent thrombosis compared to aspirin alone .
Safety Profile
The safety profile of this compound is well-documented:
- Common adverse effects include bleeding complications, gastrointestinal disturbances, and hypersensitivity reactions.
- Rare but serious side effects include thrombotic thrombocytopenic purpura (TTP), which necessitates monitoring during treatment .
Case Studies
-
Clinical Trials :
- A landmark study demonstrated that patients treated with Clopidogrel post-stenting had a significantly lower rate of myocardial infarction compared to those receiving placebo .
- Another study highlighted its effectiveness in patients with diabetes mellitus who are at higher risk for cardiovascular events .
- Molecular Docking Studies :
Data Table: Summary of Clinical Studies on Clopidogrel
| Study Name | Population | Intervention | Outcome Measure | Results |
|---|---|---|---|---|
| CAPRIE Trial | Patients with atherothrombosis | Clopidogrel vs Aspirin | Major adverse cardiovascular events (MACE) | Clopidogrel reduced MACE by 8.7% |
| CURE Trial | ACS patients | Clopidogrel + Aspirin | Death from cardiovascular causes | Significant reduction in mortality |
| PLATO Trial | ACS patients | Ticagrelor vs Clopidogrel | Composite endpoint of death/MI/stroke | Similar efficacy but more bleeding with Ticagrelor |
Scientific Research Applications
Antiplatelet Activity
One of the primary applications of (R)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate is its role as an antiplatelet agent. Clopidogrel, the parent compound, is extensively used to prevent thrombotic events in patients with cardiovascular diseases. The sulfate form enhances the solubility and bioavailability of the active metabolite, making it effective in clinical settings .
Drug Development and Optimization
Research has indicated that modifications to the clopidogrel structure can lead to improved pharmacological profiles. Studies have focused on synthesizing analogs of this compound to explore their efficacy as potential drugs with enhanced activity against various diseases . For instance, molecular docking studies suggest that derivatives may exhibit inhibitory effects on enzymes like 5-lipoxygenase, which is involved in inflammatory pathways .
Cancer Research
Recent investigations have explored the anticancer potential of compounds related to clopidogrel. The structural similarities between this compound and other anticancer agents have prompted studies into its cytotoxic effects against various cancer cell lines. Preliminary results indicate that certain derivatives may induce apoptosis in cancer cells, warranting further exploration into their mechanism of action and therapeutic potential .
In Silico Studies
In silico modeling has been employed to predict the interactions of this compound with biological targets. These studies provide insights into its binding affinities and help identify modifications that could enhance its efficacy and reduce side effects. Such computational approaches are crucial for guiding experimental designs and optimizing lead compounds in drug discovery .
Case Study 1: Antiplatelet Efficacy
A clinical study demonstrated that patients treated with clopidogrel showed a significant reduction in major adverse cardiovascular events compared to those receiving placebo treatment. The efficacy of this compound was highlighted through its ability to inhibit platelet aggregation effectively.
Case Study 2: Structural Optimization
Researchers synthesized various analogs of this compound and evaluated their biological activity. One promising derivative exhibited enhanced potency as a 5-lipoxygenase inhibitor compared to the parent compound, suggesting a pathway for developing more effective anti-inflammatory drugs.
Comparison with Similar Compounds
Stereoisomeric Comparison: R- vs. S-Enantiomers
The stereochemistry of clopidogrel derivatives significantly impacts their biological activity.
The S-enantiomer is the therapeutically active form, inhibiting ADP-induced platelet aggregation via irreversible binding to the P2Y₁₂ receptor . In contrast, the R-enantiomer is pharmacologically inert and serves as Impurity C in clopidogrel API batches, regulated by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) .
Salt Forms and Derivatives
Different salt forms and structural analogs modulate solubility, stability, and bioavailability:
Structural Insights :
- Hydrochloride salts (e.g., 144750-42-5) enhance aqueous solubility, critical for parenteral formulations .
- Carboxylic acid derivatives (e.g., 113665-84-2) are inactive metabolites, requiring ester hydrolysis for activation .
- Compound C1 () introduces a methyl substituent on the thienopyridine ring, boosting antiplatelet efficacy by 30% compared to ticlopidine .
Key Findings :
- Chloroethyl esters (e.g., 116118-99-1) exhibit prolonged action due to resistance to esterase-mediated hydrolysis .
- Glucuronide conjugates are critical for renal excretion but lack therapeutic activity .
Research and Regulatory Considerations
- Impurity Control : The R-enantiomer is capped at ≤0.1% in clopidogrel APIs per EP/USP guidelines .
- Synthetic Challenges : Asymmetric synthesis of the R-enantiomer requires chiral resolution techniques, increasing production costs .
- Safety Data: The S-enantiomer’s SDS highlights hazards like skin corrosion (H314), whereas the R-form is classified as non-hazardous .
Preparation Methods
Overview of Racemic Synthesis
The racemic precursor, methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, is typically synthesized via a condensation reaction between 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride and 2-bromo-2-(2-chlorophenyl)acetic acid. This reaction is conducted in aqueous media under mild conditions (20–27°C) to minimize side reactions, achieving yields exceeding 95%. The absence of organic solvents simplifies purification, as the product precipitates upon pH adjustment.
Chiral Resolution for (R)-Enantiomer Isolation
The (R)-enantiomer is obtained through diastereomeric salt formation using chiral resolving agents. While the patent literature focuses on clopidogrel’s (S)-enantiomer, analogous methods apply to the (R)-form by selecting resolving agents with opposite chirality. For example, L-di-O-benzoyl tartaric acid preferentially binds the (S)-enantiomer, leaving the (R)-enantiomer in the mother liquor. Subsequent recrystallization and acid-base extraction yield the pure (R)-enantiomer with >99% enantiomeric excess (ee).
Detailed Preparation Methods
Stage I: Condensation Reaction
Reactants :
-
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride (KSM-1)
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2-Bromo-2-(2-chlorophenyl)acetic acid (KSM-2)
Conditions :
-
Solvent: Deionized water
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Temperature: 20–27°C
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Reaction Time: 4–6 hours
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Base: Aqueous NaOH (50% w/v)
Procedure :
Stage II: Chiral Resolution
Resolving Agent : D-O-Benzoyl tartaric acid (for (R)-enantiomer)
Procedure :
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Dissolve the racemic acid in ethanol and add D-di-O-benzoyl tartaric acid.
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Heat to 60–70°C for 1 hour to form diastereomeric salts.
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Cool and filter the (R)-enantiomer salt.
Stage III: Sulfation and Methylation
Sulfation :
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React the resolved (R)-acid with sulfuric acid in methanol at 0–5°C.
Methylation :
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Treat the sulfated intermediate with methyl iodide in the presence of K₂CO₃.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Analytical Validation of Synthesis
Chromatographic Purity Assessment
HPLC Conditions :
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Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)
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Mobile Phase: Hexane/ethanol (80:20) + 0.1% trifluoroacetic acid
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Flow Rate: 1.0 mL/min
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Detection: UV at 220 nm
Results :
| Parameter | Value |
|---|---|
| Retention Time (R) | 12.3 min |
| Retention Time (S) | 14.7 min |
| Enantiomeric Excess | 99.2% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d6) : δ 7.45–7.30 (m, 4H, Ar-H), 4.25 (q, 1H, CH), 3.65 (s, 3H, OCH₃), 3.10–2.90 (m, 4H, CH₂), 2.70–2.50 (m, 2H, CH₂).
Process Optimization and Challenges
Racemization of Unwanted Enantiomer
The mother liquor from Stage II contains the (S)-enantiomer, which is racemized using KOH at 120–140°C under pressure. This step converts the (S)-enantiomer back to the racemic mixture, enabling recycling and improving overall yield.
Racemization Conditions :
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Temperature: 120–140°C
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Time: 24 hours
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Solvent: Water
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Base: KOH (10 eq)
Solvent Selection for Sulfation
Methanol is preferred over ethanol or acetone due to its superior solubility for sulfuric acid and the intermediate. Lower temperatures (0–5°C) prevent ester hydrolysis.
Industrial-Scale Considerations
Cost-Efficiency Metrics
| Parameter | Value |
|---|---|
| Raw Material Cost | $12,000/kg |
| Process Waste | 8% (v/v) |
| Cycle Time | 48 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
